molecular formula C22H14ClN3O4 B3743329 3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide

3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide

Cat. No.: B3743329
M. Wt: 419.8 g/mol
InChI Key: OAYZRGDGECYJFR-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted benzamide linked to a dihydroxyisoindole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide typically involves multiple steps, starting with the preparation of the dihydroxyisoindole intermediate. This intermediate is then reacted with a chloro-substituted benzoyl chloride under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts depending on the desired transformation. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetyl}benzohydrazide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 1-(3′-chloro-1′,4′-dioxo-1′,4′-dihydronaphthalen-2′-yl)-5-substituted-1H-pyrimidine-2,4-dione

Uniqueness

3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide stands out due to its unique combination of a chloro-substituted benzamide and a dihydroxyisoindole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O4/c23-15-5-3-4-14(12-15)20(28)25-24-19(27)13-8-10-16(11-9-13)26-21(29)17-6-1-2-7-18(17)22(26)30/h1-12,29-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYZRGDGECYJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(C(=C2C=C1)O)C3=CC=C(C=C3)C(=O)N=NC(=O)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide
Reactant of Route 2
3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide
Reactant of Route 3
3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide
Reactant of Route 4
3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide
Reactant of Route 5
3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide
Reactant of Route 6
3-chloro-N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminobenzamide

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